

Isonoechamaejasmin A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Isonoechamaejasmin A

Cat. No.: B3030143

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonoechamaejasmin A is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse and potent biological activities. Isolated from the roots of *Stellera chamaejasme* L., a plant with a history in traditional Chinese medicine, **Isonoechamaejasmin A** has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and known biological activities of **Isonoechamaejasmin A** and its close isomers, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Isonoechamaejasmin A shares its core molecular formula with its isomers, reflecting their closely related chemical structures. The fundamental physicochemical properties are summarized in the table below. While specific experimental values for melting point and optical rotation for **Isonoechamaejasmin A** are documented in specialized literature, this guide provides the foundational data available from chemical suppliers and databases.

Property	Value	Source
CAS Number	871319-96-9	[2][3][4]
Molecular Formula	C ₃₀ H ₂₂ O ₁₀	[5]
Molecular Weight	542.49 g/mol	[5]
Appearance	Likely a solid powder, typical for flavonoids	Inferred
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Experimental Protocols

The isolation and characterization of **Isonoechamaejasmin A** follow standard procedures for natural product chemistry. Below are detailed methodologies representative of those used for the isolation of biflavonoids from *Stellera chamaejasme*.

Isolation and Purification

A typical workflow for the isolation and purification of biflavonoids like **Isonoechamaejasmin A** from its natural source involves several chromatographic steps.



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Isolation Workflow for **Isonoechamaejasmin A**

Protocol:

- **Extraction:** The air-dried and powdered roots of *Stellera chamaejasme* L. are extracted exhaustively with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The biflavonoids are typically enriched in the ethyl acetate fraction.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative HPLC:** Fractions containing the target compound are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure **Isonoechamaejasmin A**.

Structure Elucidation

The structure of **Isonoechamaejasmin A** is determined through a combination of spectroscopic techniques.

Technique	Purpose
Mass Spectrometry (MS)	Determination of molecular weight and elemental composition.
^1H NMR Spectroscopy	Provides information on the number, environment, and connectivity of protons.
^{13}C NMR Spectroscopy	Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC)	Establishes the connectivity between protons and carbons to assemble the final structure.
Infrared (IR) Spectroscopy	Identifies the presence of key functional groups (e.g., hydroxyls, carbonyls, aromatic rings).
UV-Vis Spectroscopy	Provides information about the electronic transitions within the molecule, characteristic of flavonoid chromophores.

Spectroscopic Data (Representative)

While the definitive spectral data for **Isonoechamaejasmin A** is found in its primary isolation literature, the following table provides representative spectroscopic features for this class of biflavonoids.

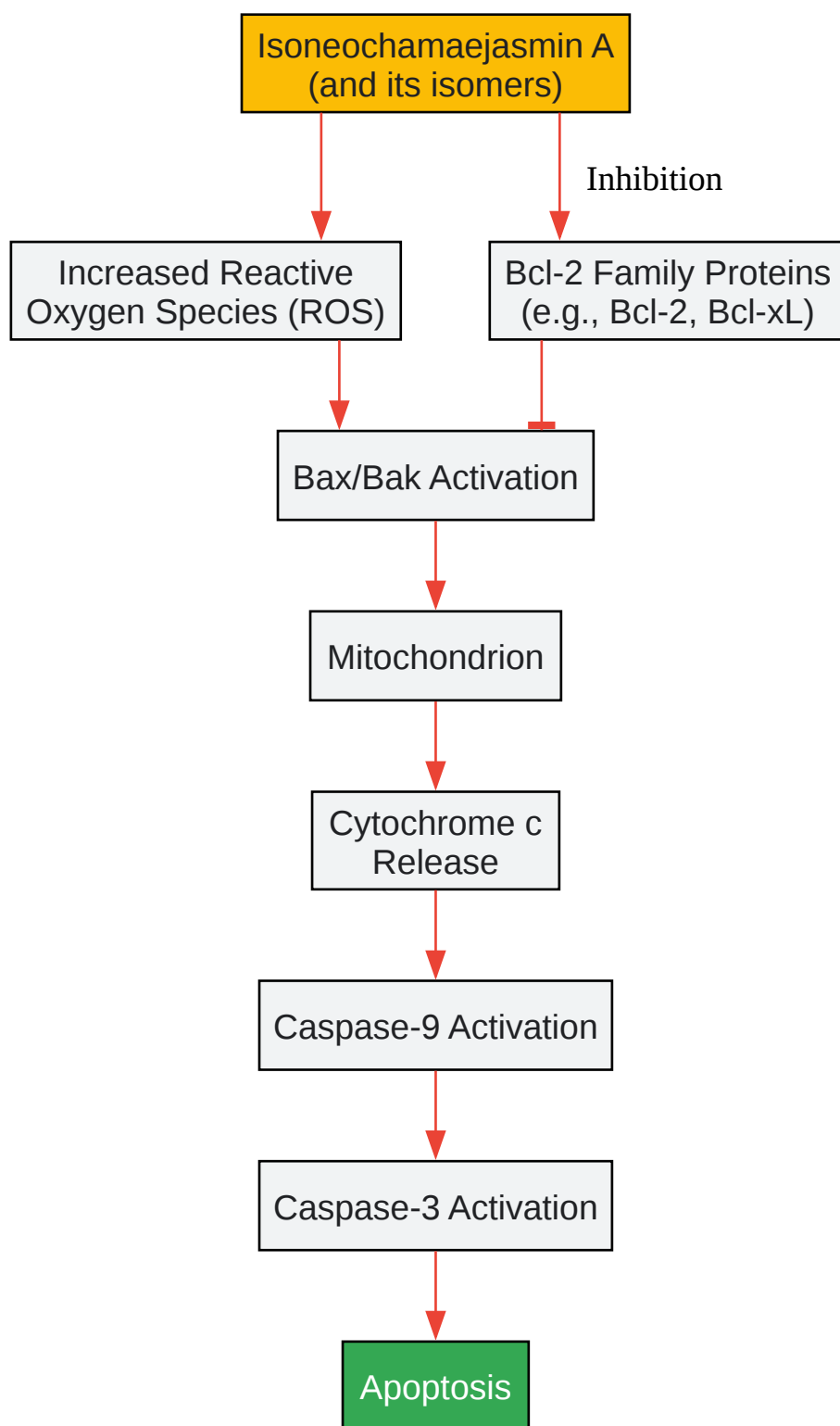
Spectroscopic Technique	Characteristic Data
^1H NMR	Signals corresponding to aromatic protons, hydroxyl protons, and protons of the flavanone skeleton. Chemical shifts are typically observed in the δ 5.0-8.0 ppm range for aromatic and olefinic protons, and δ 2.5-5.5 ppm for the aliphatic protons of the flavanone rings.
^{13}C NMR	Resonances for carbonyl carbons ($\delta > 190$ ppm), aromatic carbons (δ 100-165 ppm), and aliphatic carbons of the flavanone core (δ 40-90 ppm).
IR (cm^{-1})	Broad absorption around 3400 cm^{-1} (O-H stretching), sharp peak around 1650 cm^{-1} (C=O stretching of the flavanone), and absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ range (aromatic C=C stretching).
UV-Vis (nm)	Absorption maxima typically around 290 nm and 330 nm, characteristic of the flavanone chromophore.
Mass Spectrometry	The molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ is observed, confirming the molecular weight. Fragmentation patterns can provide structural information about the individual flavanone units.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of **Isonoechamaejasmin A** are limited in the readily available literature. However, extensive research on its isomers, Neochamaejasmin A and Isochamaejasmin, provides strong evidence for its potential bioactivities, particularly in the realm of anticancer effects through the induction of apoptosis.

Anticancer Activity and Apoptosis Induction

Studies on Neochamaejasmin A and Isochamaejasmin have demonstrated their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis.

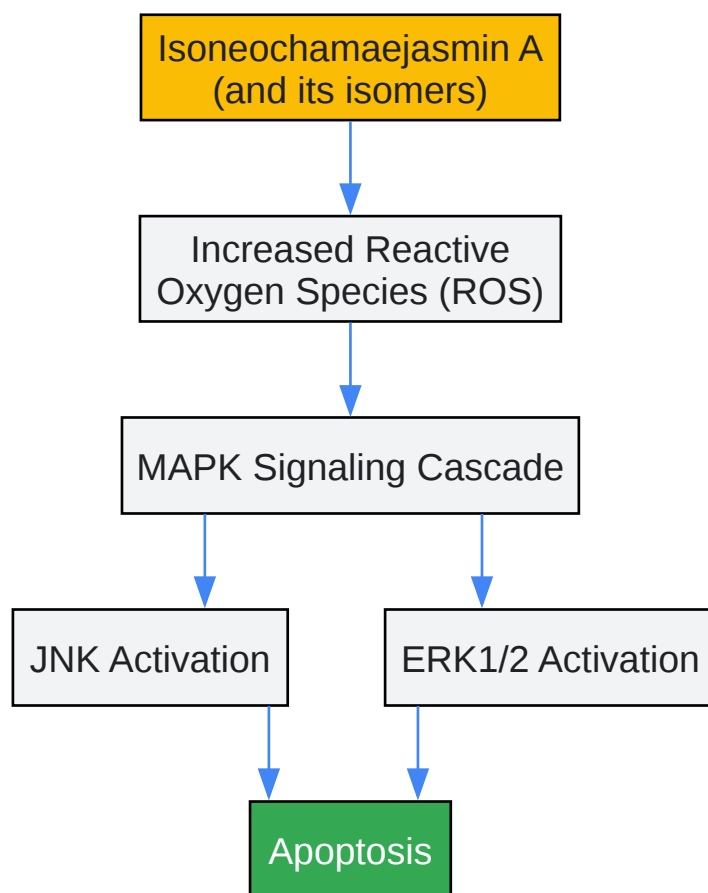


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Proposed Apoptotic Pathway of **Isonoechamaejasmin A**

Modulation of Signaling Pathways

The pro-apoptotic effects of **Isonoechamaejasmin A**'s isomers are linked to the modulation of key cellular signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway. Specifically, the activation of JNK (c-Jun N-terminal kinase) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) has been observed, which can promote apoptosis in certain cellular contexts.



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Involvement of MAPK Signaling in **Isonoechamaejasmin A**-induced Apoptosis

Conclusion

Isonoechamaejasmin A is a promising biflavonoid with a chemical profile that suggests significant biological activity. While specific data for this compound requires access to its primary isolation literature, the information available for its isomers provides a strong foundation for future research. This technical guide serves as a comprehensive starting point

for scientists and researchers interested in exploring the therapeutic potential of **Isonoechamaejasmin A**, from its fundamental chemical properties to its likely mechanisms of action in cellular systems. Further investigation is warranted to fully elucidate the unique biological effects and therapeutic promise of this natural product.

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